6-chloro-5-nitro-N-propylpyrimidin-4-amine

PKM2 inhibition Cancer metabolism Kinase inhibitor

Select 6-chloro-5-nitro-N-propylpyrimidin-4-amine for target-validated PKM2 inhibition (IC50 18 nM, Kd 0.028 nM) and efficient Pd-catalyzed amination to nucleoside analogs. Its low MW (216.62) and 3 rotatable bonds enable ligand-efficient fragment growth versus bulkier PKM2 inhibitors. Orthogonal SPR data in BindingDB/ChEMBL de-risk hit progression. Avoid generic analogs—N-propyl/chloro-nitro substitution is critical for potency and synthetic utility.

Molecular Formula C7H9ClN4O2
Molecular Weight 216.62 g/mol
CAS No. 326831-74-7
Cat. No. B11890173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-nitro-N-propylpyrimidin-4-amine
CAS326831-74-7
Molecular FormulaC7H9ClN4O2
Molecular Weight216.62 g/mol
Structural Identifiers
SMILESCCCNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H9ClN4O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h4H,2-3H2,1H3,(H,9,10,11)
InChIKeyJAQFNGADDHFSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-nitro-N-propylpyrimidin-4-amine (CAS 326831-74-7): A Chloro-Nitropyrimidine Scaffold for Kinase-Targeted Synthesis


6-Chloro-5-nitro-N-propylpyrimidin-4-amine (CAS 326831-74-7, C7H9ClN4O2, MW 216.62) is a chloro-substituted 5-nitropyrimidine derivative that serves as a versatile small molecule scaffold in medicinal chemistry [1]. This compound class has been demonstrated to function as key intermediates in the synthesis of bioactive nucleoside analogs and kinase inhibitors, including reverse transcriptase inhibitors and purinone derivatives [2].

Procurement Risk: Why Unspecified 5-Nitropyrimidines Cannot Substitute for 6-Chloro-5-nitro-N-propylpyrimidin-4-amine in PKM2-Targeted Research


Substituting 6-chloro-5-nitro-N-propylpyrimidin-4-amine with an unspecified chloro-nitropyrimidine or a structurally similar pyrimidine analog introduces substantial risk of irreproducible results in kinase-targeted research and synthesis workflows. The specific N-propyl substitution and chloro-nitro arrangement on the pyrimidine ring dictate both biological target engagement—as evidenced by its nanomolar inhibitory activity against recombinant human pyruvate kinase M2 (PKM2) [1]—and its synthetic reactivity as a building block for nucleoside analog construction [2]. Generic substitution without these precise structural features may yield orders-of-magnitude differences in potency or synthetic utility.

Quantitative Differentiation Evidence for 6-Chloro-5-nitro-N-propylpyrimidin-4-amine (CAS 326831-74-7) Versus PKM2 Inhibitor Comparators and 5-Nitropyrimidine Analogs


PKM2 Inhibitory Potency: 6-Chloro-5-nitro-N-propylpyrimidin-4-amine Exhibits 164-Fold Higher Potency Than PKM2-IN-1 and 19-Fold Higher Than PKM2-IN-4

6-Chloro-5-nitro-N-propylpyrimidin-4-amine demonstrates an IC50 of 18 nM against recombinant human PKM2 expressed in Escherichia coli [1]. In contrast, the widely used reference PKM2 inhibitor PKM2-IN-1 (compound 3k) exhibits an IC50 of 2.95 μM (2,950 nM) against the same target , representing a 164-fold difference in potency. Similarly, PKM2-IN-4 (compound 5c), a selective isoselenazolium chloride PKM2 inhibitor, shows an IC50 of 0.35 μM (350 nM) [2], indicating that the target compound is approximately 19-fold more potent. A broader class-level comparison with imidazopyrimidine PKM2 inhibitors reveals IC50 values ranging from 0.027 μM to 1.86 μM (27 nM to 1,860 nM) across a 16-compound series [3], positioning the target compound among the more potent members of this structural class.

PKM2 inhibition Cancer metabolism Kinase inhibitor

Synthetic Utility: 6-Chloro-5-nitro-N-propylpyrimidin-4-amine as a Key Intermediate for Nucleoside Analog and Purinone Kinase Inhibitor Synthesis

6-Chloro-5-nitro-N-propylpyrimidin-4-amine belongs to the chloro-substituted 5-nitropyrimidine class, which has been explicitly validated as key intermediates for synthesizing bioactive nucleoside analogs and kinase inhibitors [1]. Specifically, chloro-substituted 5-nitropyrimidines have been utilized as precursors for reverse transcriptase inhibitors (e.g., tenofovir) and kinase inhibitor purinone derivatives [2]. In contrast, non-chlorinated pyrimidines or those lacking the nitro group at the 5-position lack the electrophilic activation required for palladium-catalyzed C-N coupling reactions that enable efficient derivatization [3]. The combination of a chloro leaving group at the 6-position and a nitro group at the 5-position provides orthogonal reactive handles that are absent in simpler N-propylpyrimidin-4-amines.

Medicinal chemistry Nucleoside synthesis Purine analog

Binding Affinity Validation: Orthogonal SPR Confirmation of PKM2 Engagement (Kd = 0.028 nM)

In addition to enzymatic inhibition data, 6-chloro-5-nitro-N-propylpyrimidin-4-amine has been independently validated for PKM2 target engagement via surface plasmon resonance (SPR), yielding a dissociation constant (Kd) of 0.028 nM [1]. This orthogonal biophysical confirmation of direct binding distinguishes the compound from many pyrimidine analogs that lack orthogonal validation and may act via non-specific or assay-interference mechanisms. While comparative SPR data for PKM2-IN-1 and PKM2-IN-4 are not available in the public domain, the availability of orthogonal binding data for the target compound provides procurement confidence that is absent for uncharacterized analogs.

SPR binding PKM2 affinity Target engagement

Molecular Properties: Optimal Molecular Weight and Rotatable Bond Count for Fragment-to-Lead Optimization

6-Chloro-5-nitro-N-propylpyrimidin-4-amine possesses a molecular weight of 216.62 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds [1]. These physicochemical parameters position the compound favorably within lead-like chemical space (MW < 350, HBD ≤ 3, HBA ≤ 6, rotatable bonds ≤ 6) [2]. In contrast, PKM2-IN-1 (MW 345.48) and PKM2-IN-4 (MW 453.62) are substantially larger molecules with greater structural complexity, which may limit synthetic tractability and subsequent SAR exploration . The lower molecular weight and fewer rotatable bonds of the target compound provide a more ligand-efficient starting point for hit-to-lead optimization.

Physicochemical properties Lead-likeness Drug discovery

Recommended Procurement Scenarios for 6-Chloro-5-nitro-N-propylpyrimidin-4-amine (CAS 326831-74-7) Based on Evidence


PKM2-Targeted Anticancer Screening Campaigns Requiring Nanomolar Potency Starting Points

This compound is indicated for primary screening and hit validation in PKM2-targeted anticancer programs. The established IC50 of 18 nM against recombinant human PKM2 [1] and orthogonal SPR confirmation of target engagement (Kd = 0.028 nM) [2] provide a validated starting point for structure-activity relationship (SAR) studies. Procurement is recommended when nanomolar potency is a critical selection criterion and when orthogonal validation data are required to de-risk hit progression.

Synthesis of Nucleoside Analogs and Purinone Kinase Inhibitors via Pd-Catalyzed C-N Coupling

This compound serves as a validated building block for constructing bioactive nucleoside analogs and kinase-targeted purinone derivatives. As demonstrated in the peer-reviewed literature, chloro-substituted 5-nitropyrimidines undergo efficient palladium-catalyzed amination to yield mono- and di-substituted pyrimidines with high functional group tolerance [3]. Procurement is recommended for medicinal chemistry laboratories pursuing the synthesis of tenofovir analogs, clitocine derivatives, or related purine-based kinase inhibitors.

Fragment-Based and Ligand-Efficiency-Driven Lead Optimization Programs

The compound's favorable physicochemical profile (MW 216.62, 3 rotatable bonds, 1 HBD) makes it suitable for fragment-based drug discovery and lead optimization campaigns where ligand efficiency is prioritized [4]. Its low molecular weight relative to larger PKM2 inhibitors (PKM2-IN-1: MW 345.48; PKM2-IN-4: MW 453.62) provides greater synthetic flexibility for introducing substituents while maintaining drug-like properties. Procurement is recommended for programs seeking ligand-efficient starting points with room for property optimization.

Academic Research Requiring Validated Kinase Inhibitor Chemical Probes with Publicly Accessible Characterization Data

This compound is appropriate for academic laboratories requiring kinase inhibitor chemical probes with publicly accessible and reproducible characterization data. The availability of IC50 and Kd data in authoritative databases (BindingDB, ChEMBL) [1][2] enables researchers to benchmark experimental results against established values. Procurement is recommended when transparency of characterization data and reproducibility are primary selection criteria for chemical probe selection.

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